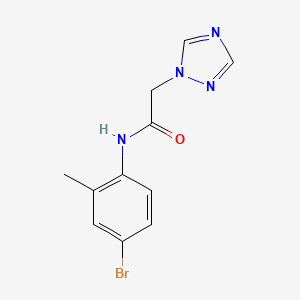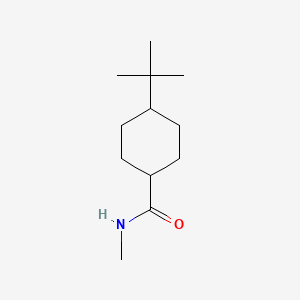
4-tert-butyl-N-methylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-methylcyclohexane-1-carboxamide, also known as tert-butyl carbamate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Tert-butyl carbamate has been extensively studied for its potential applications in various fields such as drug discovery, polymer chemistry, and organic synthesis. In drug discovery, 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate has been used as a protecting group for amines in the synthesis of peptide and protein drugs. It has also been used as a precursor for the synthesis of various pharmaceuticals such as antihistamines, anticonvulsants, and antitumor agents.
In polymer chemistry, this compound carbamate has been used as a monomer in the synthesis of biodegradable polymers. It has also been used as a crosslinking agent in the production of hydrogels and as a stabilizer for polyurethane foams.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate is not fully understood. However, it is known to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anticonvulsant and antitumor properties.
Biochemical and Physiological Effects
Tert-butyl carbamate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Tert-butyl carbamate has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It is also relatively inexpensive compared to other reagents used in organic synthesis.
However, 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate has some limitations for lab experiments. It can be toxic and irritating to the skin and eyes. It also requires careful handling and disposal due to its potential environmental impact.
Future Directions
There are several future directions for research on 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate. One potential area of research is the development of new synthetic methods for this compound carbamate that are more environmentally friendly and efficient. Another area of research is the investigation of the mechanism of action of this compound carbamate and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, this compound carbamate is a chemical compound that has significant potential applications in various fields such as drug discovery, polymer chemistry, and organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound carbamate is necessary to fully understand its potential and limitations.
Synthesis Methods
Tert-butyl carbamate can be synthesized through the reaction of 4-tert-butyl-N-methylcyclohexane-1-carboxamideamine with phosgene or carbon dioxide. The reaction produces 4-tert-butyl-N-methylcyclohexane-1-carboxamide carbamate and hydrogen chloride gas. The purity and yield of the product can be improved through various purification techniques such as recrystallization, column chromatography, and distillation.
properties
IUPAC Name |
4-tert-butyl-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)10-7-5-9(6-8-10)11(14)13-4/h9-10H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWVQCMQLJXSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

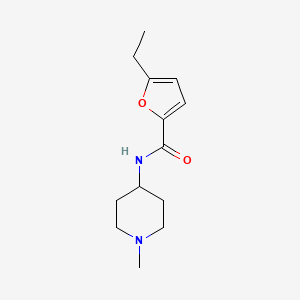
![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
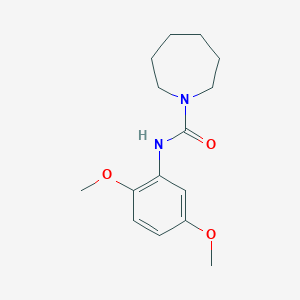
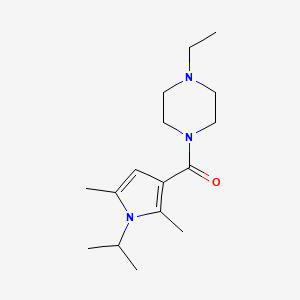
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)
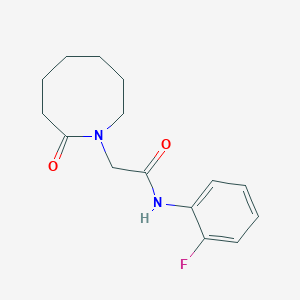
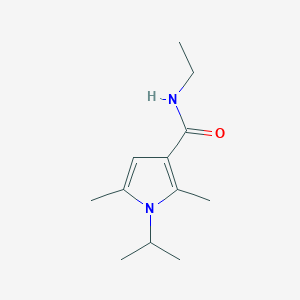
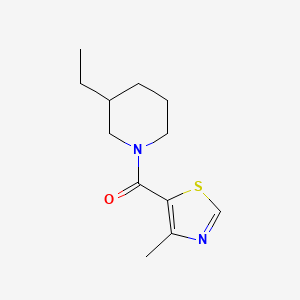
![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
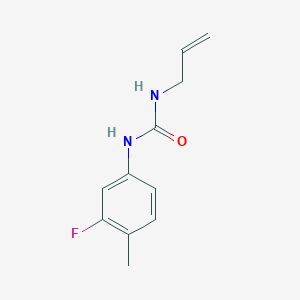
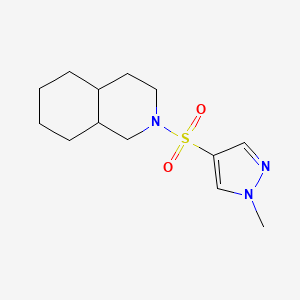
![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)
